molecular formula C11H10N2O2 B170855 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 16382-39-1

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B170855
CAS RN: 16382-39-1
M. Wt: 202.21 g/mol
InChI Key: NHABXENRVFNROZ-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide” is a compound that has been studied for its potential bioactive properties . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural and synthetic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Scientific Research Applications

Anticancer Activity

  • Some derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide have shown potent anticancer activity. For instance, N-substituted derivatives were evaluated for cytotoxicity against various human cancer cell lines, with certain compounds exhibiting significant anti-proliferative activity (Hong Hu et al., 2016).
  • Another study synthesized and evaluated the anticancer activities of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, identifying compounds with high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (A. Karaburun et al., 2018).

Antimicrobial and Antifungal Properties

  • Certain 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and showed promising antibacterial and antifungal activities against various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).

Nematicidal Activity

  • Indole derivatives, including those related to 2-(1H-indol-3-yl)-2-oxoacetamide, were synthesized and screened for their nematicidal activity against the root-knot nematode Meloidogyne incognita. Chlorine-substituted indole derivatives showed significant activity (J. Kaur, 2019).

Antidepressant and Sedative Effects

  • Research on marine-inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, which are structurally related to 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide, revealed their potential as antidepressant and sedative drug leads. These compounds exhibited significant antidepressant-like action and potent sedative activity (M. A. Ibrahim et al., 2017).

Antioxidant Properties

  • A study on the synthesis of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives showed considerable antioxidant activity. Compounds with halogens attached to the phenyl ring displayed remarkable activity due to their structure (C. Gopi & M. Dhanaraju, 2020).

Antiallergic Agents

  • Novel N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were synthesized and evaluated as antiallergic agents. Specific compounds in this series demonstrated significant antiallergic potency, surpassing standard histamine antagonists in efficacy (C. Menciu et al., 1999).

properties

IUPAC Name

2-(1-methylindol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-6-8(10(14)11(12)15)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHABXENRVFNROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344064
Record name 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide

CAS RN

16382-39-1
Record name 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ Thompson, JC Louth, S Ferrara, FJ Sorrell… - …, 2011 - Wiley Online Library
Abstract Structure–activity relationships within the indole‐3‐glyoxylamide series of antiprion agents have been explored further, resulting in discovery of several new compounds …
M Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2011 - Elsevier
SB-216763 is a novel, potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor with an IC 50 value of 34nM. [ 11 C]SB-216763 (3-(2,4-dichlorophenyl)-4-(1-[ 11 C]methyl-1H-…
Number of citations: 38 www.sciencedirect.com
MJ Thompson, V Borsenberger, JC Louth… - Journal of medicinal …, 2009 - ACS Publications
Transmissible spongiform encephalopathies (TSEs) are a family of invariably fatal neurodegenerative disorders for which no effective curative therapy currently exists. We report here …
Number of citations: 63 pubs.acs.org
Y Kumar, M Shaw, R Thakur… - The Journal of Organic …, 2016 - ACS Publications
A simple and straightforward method for the synthesis of primary α-ketoamides has been discovered. The reaction represents the first example of benzylimidates directly converting to …
Number of citations: 44 pubs.acs.org
RG Vickery, N Mai, E Kaufman… - British journal of …, 2007 - Wiley Online Library
Background and purpose: 5‐HT 4 receptor agonists are used therapeutically to treat disorders of reduced gastrointestinal motility. Since such compounds are evaluated in guinea‐pigs, …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
N Vasudevan, G Routholla, GT Illa, DS Reddy - Tetrahedron, 2020 - Elsevier
A simple and convenient method for the synthesis of α-ketoamides by the oxidation of aryl acetamides using potassium superoxide (KO 2 ) as an oxidizing agent is disclosed here. The …
Number of citations: 2 www.sciencedirect.com

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